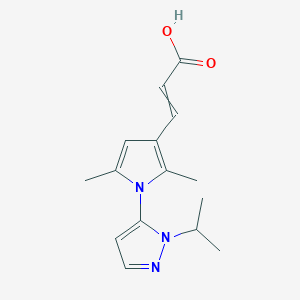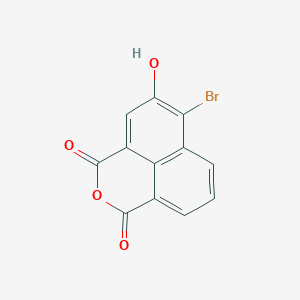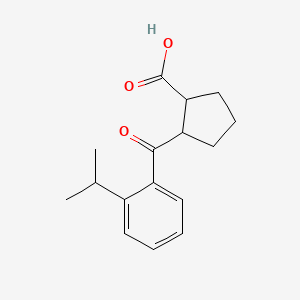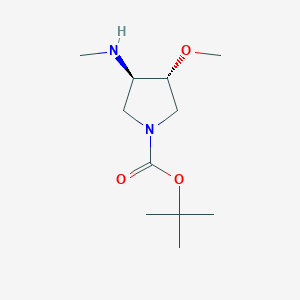![molecular formula C9H21N3O2S B14113278 N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide typically involves the reaction of piperidine derivatives with appropriate sulfonamide reagents. One common method involves the use of carboxylic acid intermediates, which are reacted with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form the desired product . The reaction mixture is then quenched with aqueous NaHCO₃ and extracted with EtOAc (ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by reverse-phase HPLC .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as NMDA receptors. The compound binds to the NR2B subunit of the NMDA receptor, modulating its activity and influencing various physiological and pharmacological processes . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[4-(4-iodobenzyl)piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide: Similar structure with an iodinated benzyl group.
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}acetamide: Similar structure with an acetamide group.
Uniqueness
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is unique due to its specific interaction with the NR2B subunit of the NMDA receptor, which distinguishes it from other piperidine derivatives. This unique interaction makes it a valuable compound for research in neurological disorders .
Propiedades
Fórmula molecular |
C9H21N3O2S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
N-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H21N3O2S/c1-15(13,14)11-4-7-12-5-2-9(8-10)3-6-12/h9,11H,2-8,10H2,1H3 |
Clave InChI |
WOWBWHAEKZIKSE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCN1CCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14113202.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
![Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14113211.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113214.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)



![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)
